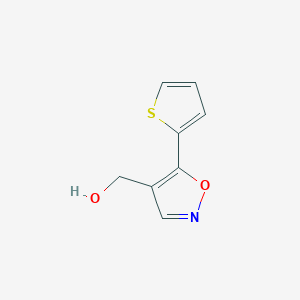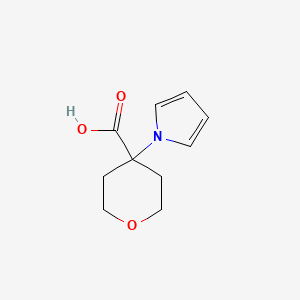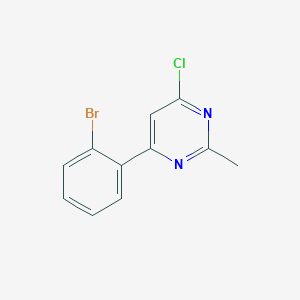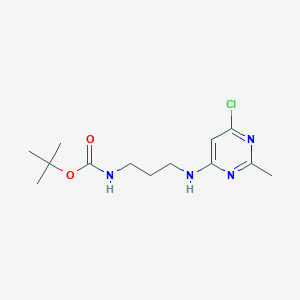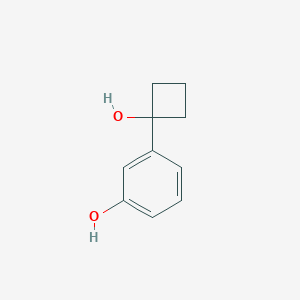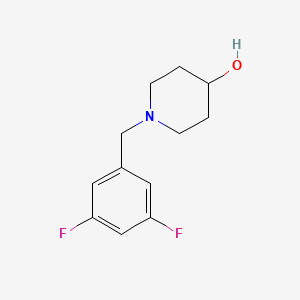
1-(3,5-Difluorobenzyl)piperidin-4-ol
説明
1-(3,5-Difluorobenzyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H15F2NO and its molecular weight is 227.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Chemistry Applications
Research efforts have focused on synthesizing analogs and derivatives of piperidine-based compounds due to their relevance in pharmaceuticals and agrochemicals. For example, the synthesis and structural determination of 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs showcase the synthetic interest in fluorinated benzylidene compounds for their cytotoxic properties (Lagisetty, Powell, & Awasthi, 2009). Additionally, methods for the regiocontrolled nucleophilic ring opening of 1-aralkyl-3,4-epoxypiperidines to produce 3-amino-piperidin-4-ols highlight the synthetic versatility of piperidine derivatives (Scheunemann, Hennig, Funke, & Steinbach, 2011).
Pharmacological and Biological Studies
Piperidine derivatives have been investigated for their pharmacological activities. The development of PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors (Labas et al., 2011), and the exploration of 3,5-bis(arylidene)piperidin-4-one derivatives for antitumor activity and cytotoxicity (Yao et al., 2018) are examples of such research.
Material Science and Chemical Engineering
In material science, the synthesis and characterization of hindered-phenol-containing amine moieties for polypropylene copolymers show the application of piperidine derivatives as antioxidants to enhance polymer stability (Desai et al., 2004). This highlights the utility of such compounds in improving the performance and lifespan of polymeric materials.
作用機序
Target of Action
The primary target of the compound “1-(3,5-Difluorobenzyl)piperidin-4-ol” is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by antagonistic activities . It is believed that the compound contains one basic nitrogen atom which anchors the ligands to the CCR5 receptor via a strong salt-bridge interaction . Another common feature of most of the antagonists, including this compound, is the presence of two or more lipophilic groups in the ligand .
Biochemical Pathways
The compound affects the HIV-1 entry process by interacting with the CCR5 receptor . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the cells .
Result of Action
The result of the compound’s action is the prevention of HIV-1 entry into the cells . By blocking the CCR5 receptor, the compound inhibits the infection of cells by macrophagetropic (R5) HIV-1 strains .
生化学分析
Biochemical Properties
1-(3,5-Difluorobenzyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to act as an antagonist to the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into host cells . The interaction between this compound and CCR5 involves binding to the receptor, thereby inhibiting its function and preventing the virus from entering the cells. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, affecting their activity and contributing to its overall biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by acting as a CCR5 antagonist, this compound can inhibit the signaling pathways associated with this receptor, leading to reduced HIV-1 infection rates in target cells . Furthermore, this compound may affect the expression of genes involved in immune response and inflammation, thereby modulating the cellular response to viral infections. Its impact on cellular metabolism could also be significant, as it may alter the metabolic flux and levels of various metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as the CCR5 receptor. The binding of this compound to CCR5 involves the formation of a strong salt-bridge interaction with a basic nitrogen atom in the receptor, anchoring the ligand and inhibiting its function . Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function. The overall molecular mechanism of this compound is complex and involves multiple pathways and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound may lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important for understanding the long-term impact of this compound on cellular processes and for designing experiments to study its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and adverse effects, while still exerting its biological activity as a CCR5 antagonist . At higher doses, this compound may cause toxic effects, such as liver and kidney damage, as well as alterations in immune function. These dosage effects are critical for determining the therapeutic window and safety profile of this compound in potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate. These metabolic pathways are essential for the elimination of the compound from the body and for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with membrane transporters, such as the ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux from cells . Additionally, this compound may bind to plasma proteins, affecting its distribution and bioavailability in tissues. Understanding the transport and distribution of this compound is crucial for elucidating its pharmacokinetic properties and for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound may be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. The subcellular localization of this compound is essential for understanding its mechanism of action and for designing strategies to enhance its therapeutic efficacy.
特性
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7,12,16H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFWYFQGTYMAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


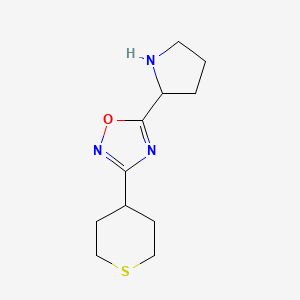
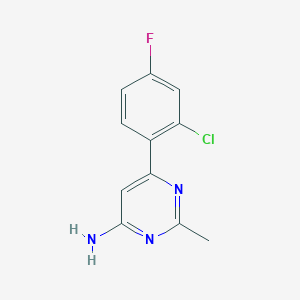



![6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1475450.png)
![1-[(Heptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475452.png)

